Methyl isonicotinimidate
Overview
Description
Methyl isonicotinimidate is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom of the isonicotinic acid moiety
Mechanism of Action
Target of Action
Methyl isonicotinimidate is primarily used as a semiochemical . Semiochemicals are chemicals that carry a message for the purpose of communication.
Mode of Action
It is known to influence the movement of thrips , suggesting it may interact with sensory receptors in these insects
Result of Action
This compound is known to influence the movement of thrips . This suggests that it may have a role in pest management, particularly in greenhouses.
Biochemical Analysis
Biochemical Properties
Methyl isonicotinimidate plays a crucial role in biochemical reactions, particularly in the methylation processes. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide and similar compounds using the methyl donor S-adenosyl methionine (SAM-e) to produce S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide . This interaction is essential for regulating various metabolic processes and maintaining cellular homeostasis.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of nicotinamide, a related compound, can alter cellular methyl metabolism and affect the methylation of DNA and proteins, leading to changes in the cellular transcriptome and proteome . These changes can impact cell signaling pathways and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a methyl donor in various biochemical reactions, influencing the methylation of DNA, proteins, and other biomolecules. This methylation process is crucial for regulating gene expression and maintaining cellular function . Additionally, this compound can inhibit certain enzymes, thereby affecting various metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that high doses of related compounds like nicotinamide can lead to genomic instability and oncogenic transformation in various cell types . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of related compounds like nicotinamide have been shown to exert negative effects through multiple routes, including inhibition of poly (ADP-ribose) polymerases (PARPs) and alteration of cellular energy metabolism . These dosage effects highlight the importance of determining the optimal dosage to avoid toxic or adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the methylation of nicotinamide and similar compounds. The enzyme nicotinamide N-methyltransferase (NNMT) catalyzes the methylation process, producing 1-methylnicotinamide and S-adenosyl-L-homocysteine (SAH) . This metabolic pathway is essential for regulating cellular methylation processes and maintaining metabolic flux.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. For instance, 1-methylnicotinamide, a related compound, is produced in the liver and secreted in the kidney . This transport and distribution process is crucial for maintaining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, related compounds like nicotinamide are known to localize in the cytoplasm and nucleus, where they influence various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isonicotinimidate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, forming methyl isonicotinate, which can then be converted to this compound through further chemical modifications .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by purification processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl isonicotinimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl isonicotinimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isonicotinamide: An isomer of methyl isonicotinimidate with similar chemical properties.
Nicotinamide: Another related compound with a different substitution pattern on the pyridine ring.
Methyl nicotinate: A constitutional isomer with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
methyl pyridine-4-carboximidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-2-4-9-5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSZWGAZDIXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480975 | |
Record name | Methyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35451-46-8 | |
Record name | Methyl isonicotinimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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